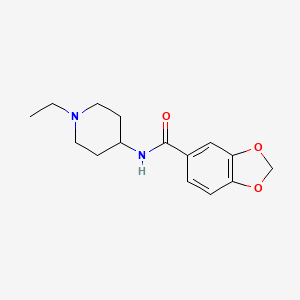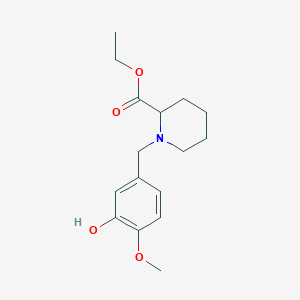
N-(1-ethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide, commonly known as EBDB or Ethylone, is a synthetic cathinone that belongs to the substituted phenethylamine and amphetamine classes. It is a designer drug that has gained popularity in recent years due to its stimulating effects. The compound is known to induce feelings of euphoria, increased sociability, and heightened energy levels.
Mécanisme D'action
The mechanism of action of EBDB involves the inhibition of monoamine transporters, leading to the accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. This results in the activation of the reward pathway in the brain, leading to feelings of pleasure and euphoria. Additionally, EBDB has been shown to increase the levels of the neuropeptide oxytocin, which is involved in social bonding and trust.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBDB include increased heart rate, blood pressure, and body temperature. The compound has also been shown to induce hyperthermia, which can lead to dehydration and other adverse effects. EBDB has been found to have a lower toxicity profile compared to other synthetic cathinones, such as MDPV and α-PVP.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EBDB in lab experiments is its high purity, which allows for accurate dosing and reproducibility. Additionally, EBDB has a lower toxicity profile compared to other synthetic cathinones, making it a safer alternative for research purposes. However, one limitation of using EBDB is its limited availability, which may restrict its use in certain studies.
Orientations Futures
Future research on EBDB should focus on its long-term effects on the brain and behavior. Additionally, studies should investigate the potential therapeutic applications of the compound, such as its use in the treatment of depression and anxiety disorders. Furthermore, research should explore the pharmacological interactions of EBDB with other drugs and its potential for abuse liability.
Conclusion
EBDB is a synthetic cathinone that has gained popularity in recent years due to its stimulating effects. The compound has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. EBDB interacts with the monoamine transporters, leading to the accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. The compound has a lower toxicity profile compared to other synthetic cathinones, making it a safer alternative for research purposes. Future research on EBDB should focus on its long-term effects on the brain and behavior and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of EBDB involves the reaction of 1,3-benzodioxole-5-carboxylic acid with ethylamine and subsequent reduction using sodium borohydride. The resulting product is then acetylated using acetic anhydride to obtain the final compound. The purity of the compound can be verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
EBDB has been used in various scientific research studies, including pharmacology, toxicology, and neuroscience. The compound has been shown to interact with the monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). EBDB has been found to have a higher affinity for SERT than DAT and NET, which may explain its stimulating effects. Additionally, EBDB has been shown to induce the release of dopamine, serotonin, and norepinephrine in the brain, leading to its euphoric effects.
Propriétés
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-17-7-5-12(6-8-17)16-15(18)11-3-4-13-14(9-11)20-10-19-13/h3-4,9,12H,2,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFRENGMLQLOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5232935.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5232946.png)
![ethyl 3-[(3,4-difluorophenyl)amino]-2-nitroacrylate](/img/structure/B5232954.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5232968.png)
![ethyl 4-(2-chlorobenzyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5232974.png)

![N-benzyl-2-isopropyl-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5232986.png)

![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)